Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 259545-11-4
VCID: VC3838620
InChI: InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3
SMILES: CCOC(=O)C1CC=CCC1C2=CN=CC=C2
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

CAS No.: 259545-11-4

Cat. No.: VC3838620

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate - 259545-11-4

Specification

CAS No. 259545-11-4
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3
Standard InChI Key ATAHZGDGVWUBCW-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC=CCC1C2=CN=CC=C2
Canonical SMILES CCOC(=O)C1CC=CCC1C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate belongs to the class of cyclohexene carboxylates, with systematic IUPAC name ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate. Its structure comprises a cyclohex-3-ene ring substituted at the 6-position with a 3-pyridyl group and at the 1-position with an ethyl carboxylate moiety. The compound’s stereochemistry and conjugated system influence its reactivity, particularly in Diels-Alder reactions or hydrogenation processes .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.259545-11-4
Molecular FormulaC14H17NO2\text{C}_{14}\text{H}_{17}\text{NO}_{2}
Molecular Weight231.29 g/mol
InChI KeyATAHZGDGVWUBCW-UHFFFAOYSA-N
Boiling Point328.2±42.0 °C (Predicted)
Density1.094±0.06 g/cm³ (Predicted)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate typically involves condensation reactions or cross-coupling strategies. A plausible route includes:

  • Diels-Alder Reaction: Cyclohexene formation via [4+2] cycloaddition between a diene and a dienophile functionalized with a pyridyl group.

  • Esterification: Subsequent reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Optimization Challenges

  • Regioselectivity: Ensuring the pyridyl group occupies the 6-position requires careful control of reaction conditions.

  • Yield Limitations: Reported yields for similar cyclohexene carboxylates range from 53% to 67%, suggesting room for optimization .

Industrial Production

Specialty chemical suppliers like VulcanChem and American Custom Chemicals Corporation synthesize the compound on a milligram to gram scale, with purity levels up to 95% . Scaling up production faces challenges in maintaining stereochemical integrity and minimizing byproducts.

Physicochemical Properties

Thermal and Solubility Profiles

  • Boiling Point: Predicted to be 328.2°C, indicative of moderate volatility .

  • Density: 1.094 g/cm³, aligning with values for similar esters .

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl and ester groups .

Acid-Base Behavior

The pyridyl nitrogen (pKa5.36\text{p}K_a \approx 5.36) confers weak basicity, enabling protonation under acidic conditions, which may influence reactivity in synthetic applications .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. Its cyclohexene ring offers sites for functionalization, while the pyridyl group enhances binding to biological targets . Potential derivatives include:

  • Kinase inhibitors: Pyridyl moieties often interact with ATP-binding pockets.

  • Anticancer agents: Cyclohexene scaffolds are explored for tubulin polymerization inhibition.

Material Science

Conjugated systems in the molecule may contribute to organic semiconductors or ligands for metal-organic frameworks (MOFs), though direct evidence is lacking in current literature .

SupplierPurityPackagingPrice (USD)
American Custom Chemicals Corp.95%250 mg$620.93
American Custom Chemicals Corp.95%1 g$757.97
AHH95%10 g$498.00

Prices reflect research-scale quantities, with bulk pricing negotiable .

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